molecular formula C10H16O B14621633 [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol CAS No. 60168-94-7

[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol

Cat. No.: B14621633
CAS No.: 60168-94-7
M. Wt: 152.23 g/mol
InChI Key: KIGJGCPWLLIPBZ-UHFFFAOYSA-N
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Description

3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is an organic compound belonging to the class of cycloalkenes It features a cyclopentene ring with various substituents, including an isopropenyl group, a methyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, such as the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring . The reaction conditions typically require a catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.

    Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the hydroxymethyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with no substituents.

    1-methylcyclopentene: A cyclopentene with a single methyl group.

    2-hydroxymethylcyclopentene: A cyclopentene with a hydroxymethyl group.

Uniqueness

3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

CAS No.

60168-94-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3

InChI Key

KIGJGCPWLLIPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CO

Origin of Product

United States

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